molecular formula C13H10F9NO3S B449226 methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate

methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate

Cat. No.: B449226
M. Wt: 431.28g/mol
InChI Key: LBVBUPLEYCSEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a nonafluoropentanoyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Nonafluoropentanoyl Group: The nonafluoropentanoyl group can be introduced via acylation reactions using nonafluoropentanoyl chloride in the presence of a suitable base, such as pyridine or triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the thiophene ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nonafluoropentanoyl group, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The nonafluoropentanoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    methyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]-3-thiophenecarboxylate: can be compared with other thiophene derivatives, such as:

Uniqueness

The presence of the nonafluoropentanoyl group in this compound imparts unique properties, such as increased lipophilicity and chemical stability. These characteristics can enhance its performance in various applications, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C13H10F9NO3S

Molecular Weight

431.28g/mol

IUPAC Name

methyl 4,5-dimethyl-2-(2,2,3,3,4,4,5,5,5-nonafluoropentanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C13H10F9NO3S/c1-4-5(2)27-7(6(4)8(24)26-3)23-9(25)10(14,15)11(16,17)12(18,19)13(20,21)22/h1-3H3,(H,23,25)

InChI Key

LBVBUPLEYCSEEE-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C

Origin of Product

United States

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